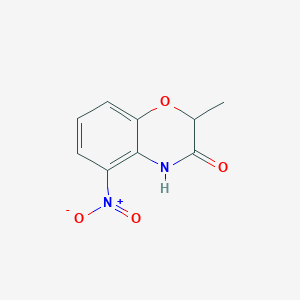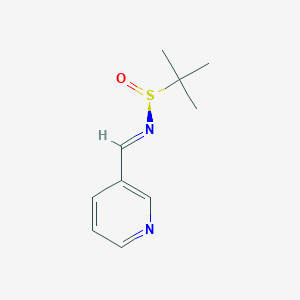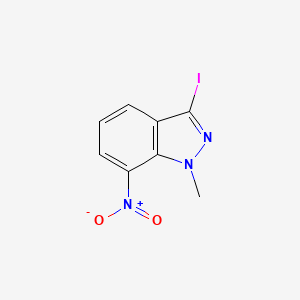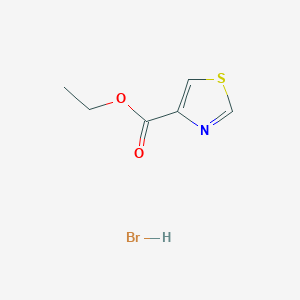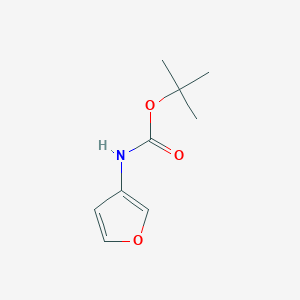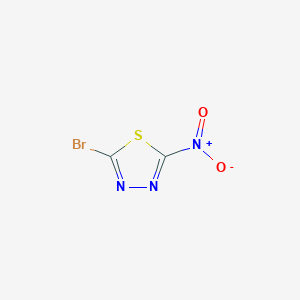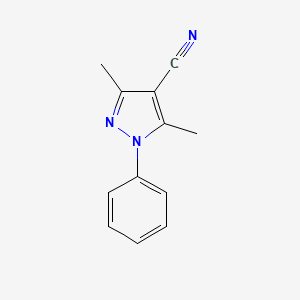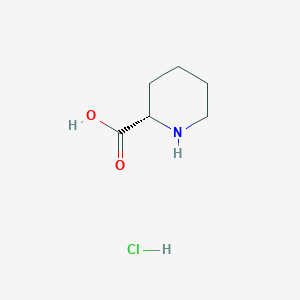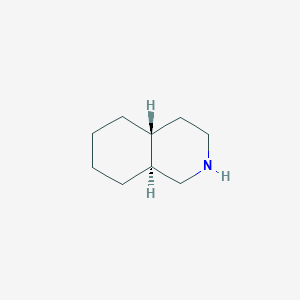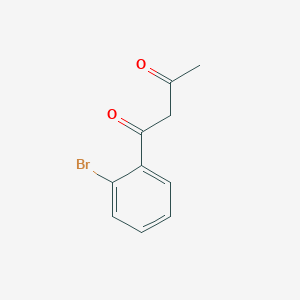
1-(2-Bromophenyl)butane-1,3-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tautomeric and Acid-Base Properties
1-(2-Bromophenyl)butane-1,3-dione has been studied for its structural, tautomeric, and acid-base properties. Research demonstrates that similar derivatives exist in solution as a mixture of different tautomeric forms, and the balance between these forms can be influenced by solvent polarity. Thermodynamic parameters of proton dissociation in these compounds have been determined, showing endothermic and entropically unfavorable processes (Mahmudov et al., 2011).
Applications in Selective Electrodes
This compound has been explored as an effective ionophore for copper-selective poly(vinyl) chloride membrane electrodes. Its use enhances the detection limit for Cu(II) ions, with a response time of 10 seconds and a linear response over a specific concentration range. This research demonstrates its potential in developing selective sensors for metal ions (Kopylovich et al., 2011).
Antimicrobial Studies
Derivatives of 1-(2-Bromophenyl)butane-1,3-dione have been synthesized and tested for antimicrobial properties. These studies show moderate to excellent antimicrobial activity against tested bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents (Sampal et al., 2018).
Structural and Thermal Properties
The structural and thermal properties of various azoderivatives of β-diketones, including compounds related to 1-(2-Bromophenyl)butane-1,3-dione, have been studied. These studies provide insights into the thermal stability and phase transition temperatures of these compounds, which are critical for their potential applications in various fields (Mahmudov et al., 2011).
Propiedades
IUPAC Name |
1-(2-bromophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHUCUHNBSRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481614 | |
| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)butane-1,3-dione | |
CAS RN |
57279-20-6 | |
| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



